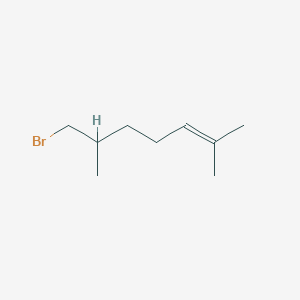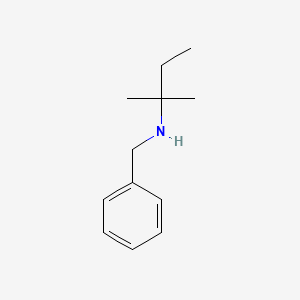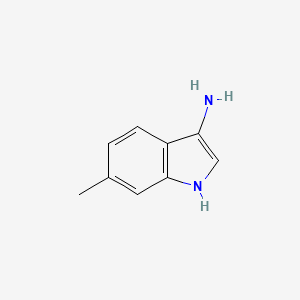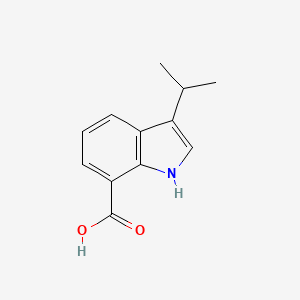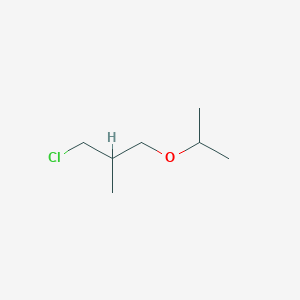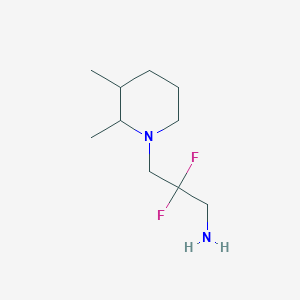![molecular formula C8H11BrN2O B13186255 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety via a methylamino linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Methylamino Linker: The 5-bromopyridine is then reacted with formaldehyde and a secondary amine to form the methylamino derivative.
Attachment of Ethan-1-ol: Finally, the methylamino derivative is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETALDEHYDE or 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETIC ACID.
Reduction: Formation of 2-([(5-PYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromopyridin-3-ol: Similar structure but lacks the methylamino and ethan-1-ol moieties.
2-Amino-5-bromopyridin-3-ol: Contains an amino group instead of the methylamino linker.
5-Bromonicotinic acid: Features a carboxylic acid group instead of the ethan-1-ol moiety.
Uniqueness
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is unique due to the presence of both the brominated pyridine ring and the ethan-1-ol moiety, which confer distinct chemical and biological properties
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
2-[(5-bromopyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2 |
InChIキー |
XRKCREHHROAILH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)CNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


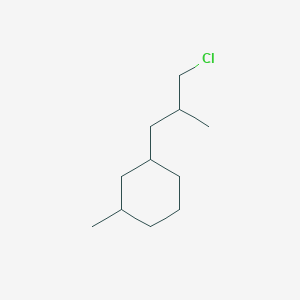


![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)


